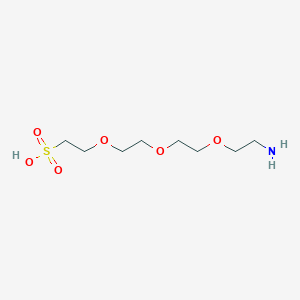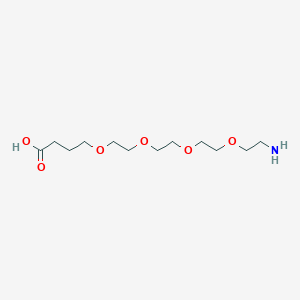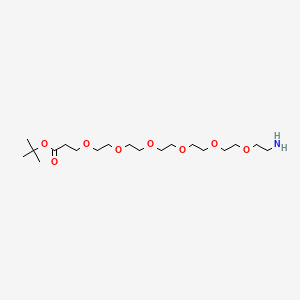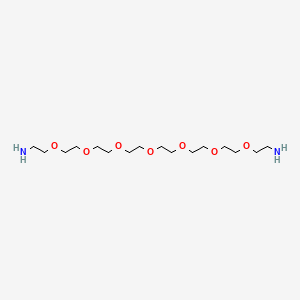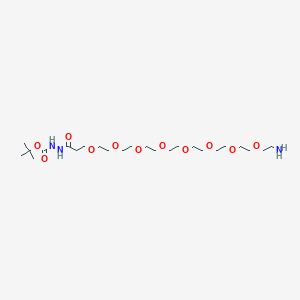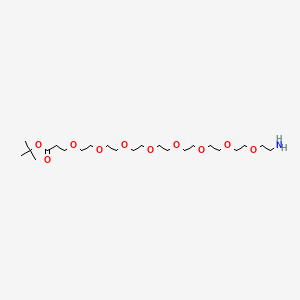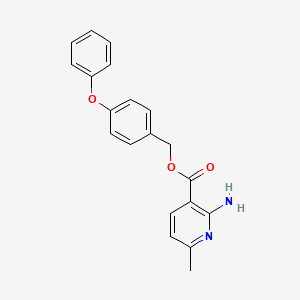
Apogossypolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Apogossypolone (ApoG2) is a semi-synthesized derivative of gossypol . It is an inhibitor of Bcl-2, Mcl-1, and Bcl-XL with Ki values of 35nM, 25nM, and 660nM, respectively . The MTT-based cell cytotoxicity assay shows that this compound has an anticancer activity with IC50 values of 1, 2, and 3μM, respectively in PC-3, DU-145 (human prostate cancer cell lines), and MDA-MB-231 (human breast cancer cell line) .
Synthesis Analysis
A novel chemical process has been devised for the synthesis of this compound. This new process has only four steps, with a shorter synthesis span, a simple purification process, and improved yield and quality .
Chemical Reactions Analysis
This compound is a semi-synthetic derivative of gossypol, which lacks two aldehyde groups . The synthesis of this compound involves a series of chemical reactions .
Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 490.5 . It is soluble in DMSO and EtOH with ultrasonic, but insoluble in H2O .
Scientific Research Applications
Induces Autophagy and Apoptosis in Cancer Cells : Apogossypolone has been found to induce autophagy and apoptosis in various types of cancer cells, including hepatocellular carcinoma, gastric cancer, diffuse large cell lymphoma, and prostate carcinoma. It acts by inhibiting Bcl-2 family proteins, leading to cell death (Cheng et al., 2013); (Xin et al., 2013); (Sun et al., 2008).
Enhances Anticancer Activity with Light : Research has shown that the anticancer activity of this compound can be enhanced by light, stimulating the generation of singlet oxygen and reactive oxygen species. This makes it a potential candidate for use in photodynamic therapy (Hu et al., 2011).
Cell Cycle Arrest : this compound can also induce cell cycle arrest in cancer cells, particularly at the G1 phase. This has been observed in studies involving U937 human leukemic monocyte lymphoma cells (Sun et al., 2009).
Inhibits Growth of Cancer Cells In Vivo : Several studies have demonstrated the efficacy of this compound in inhibiting the growth of various cancer cells in animal models, indicating its potential for clinical applications (Wu Dao-cheng, 2010); (Zhang et al., 2014).
Synergy with Other Therapies : Studies have shown that this compound can synergistically enhance the cytotoxic effects of other cancer therapies, such as gemcitabine in pancreatic cancer cells (Banerjee et al., 2010).
Mechanism of Action
Target of Action
Apogossypolone (ApoG2) is a non-peptidic small-molecule inhibitor that primarily targets the Bcl-2 family proteins . These proteins, including Bcl-2, Bcl-XL, and Mcl-1, are anti-apoptotic and play a crucial role in the survival of cancer cells . ApoG2 also interacts with Dickkopf Wnt signaling pathway inhibitor 3 (DKK3), a protein that is often downregulated in tumor tissues .
Mode of Action
ApoG2 binds to Bcl-2 family proteins, preventing their association with pro-apoptotic proteins . This action releases the pro-apoptotic proteins, allowing them to participate in the apoptotic response . In addition, ApoG2 activates DKK3 in a dose-dependent manner, which has been shown to suppress cell viability and invasion while promoting apoptosis .
Biochemical Pathways
ApoG2 affects several biochemical pathways. It inhibits cell proliferation and induces apoptosis by activating caspases-9, -3, and -8, leading to the cleavage of Poly (ADP-ribose) polymerase (PARP) and Apoptosis Inducing Factor (AIF) . ApoG2 also inhibits the epithelial-to-mesenchymal transition (EMT) process in cancer cells, a critical step in cancer metastasis .
Pharmacokinetics
The pharmacokinetics of ApoG2 have been studied, showing favorable in vitro ADME properties . It has better stability compared to racemic gossypol and is better tolerated by mice . .
Result of Action
ApoG2’s action results in significant molecular and cellular effects. It inhibits cell growth and induces apoptosis in various cancer cells . It also inhibits cell proliferation, invasion, and the EMT process in cancer cells . Furthermore, ApoG2 treatment has been shown to inhibit tumor growth in xenograft models .
Action Environment
The action of ApoG2 can be influenced by environmental factors. For instance, the medium composition can affect the growth and aflatoxin inhibitory activities of ApoG2 . Also, light can enhance its anticancer activity by stimulating the generation of singlet oxygen and reactive oxygen species . Therefore, the environment plays a crucial role in the efficacy and stability of ApoG2.
properties
IUPAC Name |
3-methyl-5-propan-2-yl-2-(1,4,6,7-tetrahydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)naphthalene-1,4,6,7-tetrone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26O8/c1-9(2)17-21-13(7-15(29)27(17)35)25(33)19(11(5)23(21)31)20-12(6)24(32)22-14(26(20)34)8-16(30)28(36)18(22)10(3)4/h7-10,29,31,33,35H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSGRWNXASCGTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC(=O)C(=O)C(=C2C1=O)C(C)C)C3=C(C4=CC(=C(C(=C4C(=C3C)O)C(C)C)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469551 |
Source


|
| Record name | CHEMBL1272170 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886578-07-0 |
Source


|
| Record name | CHEMBL1272170 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


